molecular formula C11H15NO3 B13183984 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde

5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13183984
M. Wt: 209.24 g/mol
InChI Key: FZHSMINUIYUJDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid . This reaction is typically carried out under reflux conditions to achieve good to high yields in a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis likely follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products Formed

    Oxidation: Formation of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carboxylic acid.

    Reduction: Formation of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s furan ring and morpholine moiety contribute to its reactivity and ability to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,3-Dimethylmorpholin-4-yl)furan-2-carbaldehyde stands out due to its unique combination of a furan ring, morpholine moiety, and aldehyde group. This structural arrangement imparts distinct reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

5-(3,3-dimethylmorpholin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-11(2)8-14-6-5-12(11)10-4-3-9(7-13)15-10/h3-4,7H,5-6,8H2,1-2H3

InChI Key

FZHSMINUIYUJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1C2=CC=C(O2)C=O)C

Origin of Product

United States

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